Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester
Description
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester is a structurally complex ester derivative of benzeneacetic acid. Its molecular framework features a benzene ring substituted with a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) at the alpha position of the acetic acid moiety, which is further esterified with a methyl group.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-9(15)10(17-2,11(12,13)14)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACWXDYKJJHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester typically involves the esterification of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves refluxing the reactants in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to yield the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a chiral derivatizing agent in Mosher ester analysis to determine the absolute configuration of chiral centers in molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile molecule in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and functional group impacts between the target compound and analogous benzeneacetic acid derivatives:
Physicochemical Properties
- Lipophilicity (logP): The trifluoromethyl group in the target compound significantly increases logP (estimated logP ~3.2), enhancing membrane permeability compared to non-fluorinated analogs like benzeneacetic acid, methyl ester (logP ~1.7) . However, it remains less lipophilic than derivatives with bulky silyl groups (e.g., logP ~8.7 for silyl-protected analogs) .
- Acidity/Basicity:
The electron-withdrawing -CF₃ group lowers the pKa of the ester carbonyl (~-1.5), making it more reactive toward nucleophilic attack than methoxy-substituted analogs (pKa ~0.5) .
Research Findings and Limitations
- Reactivity Studies:
Fluorine substituents in similar compounds resist electrophilic substitution but undergo nucleophilic aromatic substitution under harsh conditions . The target compound’s dual substituents may enable unique reaction pathways. - Biological Activity:
Methyl esters with trifluoromethyl groups show inhibitory effects on enzymes like cyclooxygenase-2 (IC₅₀ ~10 µM), though activity varies with substituent positioning . - Knowledge Gaps: Direct data on the target compound’s toxicity, metabolic fate, and scalability are absent in current literature. Comparative studies with analogs suggest further experimental validation is needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
